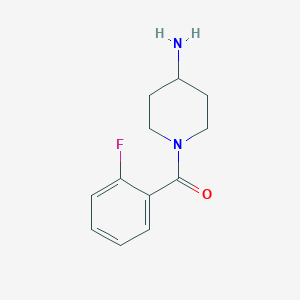

1-(2-Fluorobenzoyl)piperidin-4-amine

Description

BenchChem offers high-quality 1-(2-Fluorobenzoyl)piperidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Fluorobenzoyl)piperidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-aminopiperidin-1-yl)-(2-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O/c13-11-4-2-1-3-10(11)12(16)15-7-5-9(14)6-8-15/h1-4,9H,5-8,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBVVDCMQKWGTHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C(=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1-(2-Fluorobenzoyl)piperidin-4-amine

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 1-(2-Fluorobenzoyl)piperidin-4-amine. This compound incorporates two key pharmacophores: the 4-aminopiperidine scaffold, a privileged structure in medicinal chemistry, and a 2-fluorobenzoyl moiety, a common functional group used to enhance metabolic stability and binding affinity. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its handling, analysis, and potential applications. While experimental data for this specific compound is limited in public literature, this guide synthesizes information from analogous structures and foundational chemical principles to provide a robust and practical reference.

Molecular Structure and Identification

1-(2-Fluorobenzoyl)piperidin-4-amine is a derivative of piperidine featuring a primary amine at the 4-position and an N-acylation with a 2-fluorobenzoyl group. The strategic placement of the fluorine atom ortho to the carbonyl group influences the conformation of the amide bond and the electronic properties of the aromatic ring, which can be critical for molecular interactions in a biological context.

Table 1: Compound Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | (4-aminopiperidin-1-yl)-(2-fluorophenyl)methanone | [1] |

| CAS Number | 886498-38-0 | [1] |

| Chemical Formula | C₁₂H₁₅FN₂O | [1][2] |

| Molecular Weight | 222.26 g/mol | [1] |

| SMILES | C1CN(CCC1N)C(=O)C2=CC=CC=C2F |[1] |

Physicochemical Properties

Quantitative experimental data for 1-(2-Fluorobenzoyl)piperidin-4-amine are not extensively documented. However, its properties can be reliably inferred from its constituent functional groups and data from analogous structures.

Table 2: Summary of Physicochemical Properties

| Property | Value / Prediction | Rationale / Source |

|---|---|---|

| Appearance | Oil | [1] |

| Boiling Point | > 300 °C (Predicted) | High molecular weight, polar functional groups (amide, amine), and aromatic ring suggest a high boiling point. |

| Solubility | Soluble in organic solvents (DMSO, DMF, Methanol, Chloroform). Poorly soluble in water. | The large hydrophobic surface area of the benzoyl and piperidine rings limits aqueous solubility, while the polar groups ensure solubility in polar organic solvents.[3] |

| pKa (Predicted) | Amine (NH₂): ~9.5-10.5 | The primary amine on the piperidine ring is expected to be basic. Its pKa will be slightly lower than that of unsubstituted piperidine (~11.1) due to the electron-withdrawing effect of the N-benzoyl group transmitted through the ring.[4] |

| Storage | Room Temperature | Recommended by commercial suppliers.[1] Should be stored in a tightly sealed container under an inert atmosphere to prevent oxidation and moisture absorption. |

Synthesis and Purification

The most logical and efficient synthesis of 1-(2-Fluorobenzoyl)piperidin-4-amine is via a nucleophilic acyl substitution. This involves the reaction of commercially available 4-aminopiperidine with 2-fluorobenzoyl chloride. The primary amine at the 4-position is significantly less reactive towards acylation than the secondary amine of the piperidine ring due to steric hindrance and electronic effects, allowing for regioselective N-acylation at the 1-position.

Detailed Experimental Protocol

This protocol is based on established methods for N-acylation of piperidines.[5]

-

Reaction Setup: To a solution of 4-aminopiperidine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, cool the mixture to 0 °C in an ice bath.

-

Expert Insight: The use of a non-nucleophilic base is crucial to scavenge the HCl byproduct without competing with the piperidine nucleophile. Anhydrous conditions prevent hydrolysis of the acid chloride.

-

-

Reagent Addition: Add a solution of 2-fluorobenzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred reaction mixture over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Expert Insight: Slow, dropwise addition is essential to control the exothermic reaction and prevent the formation of side products.

-

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

-

Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Self-Validation: The bicarbonate wash neutralizes any remaining acid chloride and HCl, while the brine wash removes residual water. Successful separation of layers confirms proper quenching.

-

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) to elute the product.

-

Expert Insight: The primary amine makes the compound quite polar, necessitating a polar eluent system for effective purification from less polar impurities.

-

Analytical Characterization and Spectral Interpretation

As no published spectra are available, the following sections detail the expected spectral characteristics based on the molecule's structure. These predictions serve as a benchmark for researchers verifying the identity and purity of synthesized material.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be complex due to the presence of amide rotamers, which arise from the restricted rotation around the C-N amide bond.[5] This can lead to broadening or duplication of signals for the piperidine protons adjacent to the nitrogen.

-

Aromatic Protons (δ 7.1-7.5 ppm): Four protons on the 2-fluorophenyl ring are expected to appear as a complex multiplet. The proton ortho to the fluorine will show coupling to ¹⁹F.

-

Piperidine Protons (δ 1.4-4.0 ppm):

-

Axial/Equatorial Protons (CH₂): The protons on the piperidine ring will exhibit complex splitting patterns. Protons on carbons adjacent to the amide nitrogen (positions 2 and 6) may appear as two broad multiplets around δ 3.2-4.0 ppm.

-

CH-NH₂ Proton (Position 4): A multiplet expected around δ 2.8-3.2 ppm.

-

Other Piperidine Protons (Positions 3 and 5): Multiplets expected in the δ 1.4-2.0 ppm range.

-

-

Amine Protons (NH₂, δ 1.5-2.5 ppm): A broad singlet that may exchange with D₂O. Its chemical shift is highly dependent on solvent and concentration.

¹³C NMR Spectroscopy

-

Carbonyl Carbon (C=O): δ 165-170 ppm.

-

Aromatic Carbons: Six distinct signals between δ 115-165 ppm. The carbon directly bonded to fluorine will appear as a doublet with a large ¹JCF coupling constant.

-

Piperidine Carbons: Signals expected between δ 30-55 ppm.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Source |

|---|---|---|---|

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3400-3250 (two bands) | [6] |

| Primary Amine | N-H Bend (scissoring) | 1650-1580 | [6][7] |

| Amide | C=O Stretch | 1650-1630 | [7] |

| Aromatic Ring | C=C Stretch | 1600-1450 | [8] |

| Aromatic C-F | C-F Stretch | 1270-1100 | - |

| Aliphatic Amine | C-N Stretch | 1250-1020 |[6] |

Mass Spectrometry (MS)

-

Molecular Ion: For Electrospray Ionization (ESI+), the expected protonated molecular ion [M+H]⁺ would be at m/z = 223.12.

-

Key Fragmentation Pathways: The primary fragmentation is likely to occur at the amide bond.

Reactivity, Stability, and Safety Considerations

-

Reactivity: The primary amine at the 4-position is nucleophilic and can undergo further reactions such as alkylation, acylation, or reductive amination.[9] The amide bond is generally stable but can be hydrolyzed under harsh acidic or basic conditions.

-

Stability: The compound is expected to be stable under standard laboratory conditions.[1] Long-term storage should be in a cool, dry place, preferably under an inert atmosphere.

-

Safety: No specific toxicology data is available. Based on structurally related compounds like 4-(4-Fluorobenzoyl)piperidine, it should be handled with caution.[10][11]

-

Assumed Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[10]

-

Recommended Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Relevance in Medicinal Chemistry

The 1-(2-Fluorobenzoyl)piperidin-4-amine structure is of significant interest to drug discovery professionals.

-

The 4-Aminopiperidine Scaffold: This is a versatile and highly valued building block in medicinal chemistry. Its rigid cyclic structure helps to constrain the conformation of attached pharmacophores, often leading to improved selectivity and potency. Derivatives have shown a wide range of biological activities, including antifungal and anticancer properties.[12][13]

-

The 2-Fluorobenzoyl Moiety: The introduction of fluorine into drug candidates is a well-established strategy to modulate physicochemical properties.[14] A fluorine atom can increase metabolic stability by blocking sites of oxidative metabolism, enhance binding affinity through favorable electrostatic interactions, and improve membrane permeability and bioavailability.[14] Its placement at the ortho position can enforce a specific torsional angle of the phenyl ring relative to the amide plane, which can be critical for precise docking into a biological target.

This combination of a proven scaffold and a modulating group makes 1-(2-Fluorobenzoyl)piperidin-4-amine a valuable intermediate for the synthesis of novel therapeutic agents targeting a wide array of diseases.

References

-

1-(2-fluorobenzoyl)piperidin-4-amine | CAS 886498-38-0. AMERICAN ELEMENTS. [Link]

-

4-(4-Fluorobenzoyl)piperidine. PubChem, National Center for Biotechnology Information. [Link]

-

Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. PubMed Central. [Link]

-

Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PubMed Central. [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

-

Chemical Properties of N-Phenyl-4-piperidinamine (CAS 23056-29-3). Cheméo. [Link]

-

Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. [Link]

-

Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. ResearchGate. [Link]

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis, 3rd Ed. John Wiley & Sons.

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. [Link]

-

Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Chemistry – A European Journal. [Link]

-

Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

-

Safety Data Sheet: 1-(2-Chloro-6-fluorobenzyl)piperidin-4-amine dihydrochloride. KISHIDA CHEMICAL CO., LTD. [Link]

-

Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. [Link]

-

IR Spectroscopy Tutorial: Amines. University of Calgary. [Link]

-

Establishing mass spectral fragmentation patterns for the characterization of 1,2-unsaturated pyrrolizidine alkaloids and n-oxides by liquid chromatography/tandem mass spectrometry. Macedonian Pharmaceutical Bulletin. [Link]

-

Safety Data Sheet: Piperidine. Carl ROTH. [Link]

-

2-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-3,4-dihydro-2H-naphthalen-1-one. PubChem, National Center for Biotechnology Information. [Link]

-

1-Acetyl-4-(4-fluorobenzoyl)piperidine. PubChem, National Center for Biotechnology Information. [Link]

-

Safety Data Sheet: 4-(3-Fluorobenzyl)piperidin-4-aminedihydrochloride. KISHIDA CHEMICAL CO., LTD. [Link]

-

Synthesis of 4-(4-fluorobenzoyl)piperidine hydrochloride. PrepChem.com. [Link]

-

1-Benzyl-4-(trifluoromethyl)piperidin-4-amine. PubChem, National Center for Biotechnology Information. [Link]

-

Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. RSC. [Link]

-

Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry. [Link]

-

Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. MDPI. [Link]

-

Interpreting Infrared Spectra. Specac Ltd. [Link]

- Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.

-

Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [Link]

-

1-ACETYL-4-(4-FLUOROBENZOYL)PIPERIDINE. Global Substance Registration System. [Link]

-

Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. RACO (Revistes Catalanes amb Accés Obert). [Link]

-

Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations. ResearchGate. [Link]

-

4-Piperidinamine. PubChem, National Center for Biotechnology Information. [Link]

-

Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. [Link]

-

1-Benzyl-4-piperidylamine. PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. 1-(2-fluorobenzoyl)piperidin-4-amine [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 5. mdpi.com [mdpi.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 9. US10597363B2 - Methods for preparing N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-Nâ²-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and polymorphic form C - Google Patents [patents.google.com]

- 10. 4-(4-Fluorobenzoyl)piperidine | C12H14FNO | CID 2724440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. chemimpex.com [chemimpex.com]

1-(2-Fluorobenzoyl)piperidin-4-amine synthesis pathway

An In-Depth Technical Guide to the Synthesis of 1-(2-Fluorobenzoyl)piperidin-4-amine

Executive Summary

1-(2-Fluorobenzoyl)piperidin-4-amine is a key chemical intermediate whose structural motifs—a fluorinated aromatic ring and a piperidine scaffold—are prevalent in a wide range of biologically active molecules and pharmaceutical agents.[1][2] The strategic incorporation of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity. This guide provides a comprehensive technical overview of the principal synthetic pathways to this valuable compound, designed for researchers and professionals in drug development and organic synthesis. We will dissect the core chemical transformations, emphasizing the causality behind experimental choices, and provide detailed, field-proven protocols. The two primary strategies discussed are the direct acylation of a protected piperidine precursor with 2-fluorobenzoyl chloride and the coupling of 2-fluorobenzoic acid using peptide coupling agents.

Introduction and Strategic Overview

The synthesis of 1-(2-fluorobenzoyl)piperidin-4-amine, with the molecular formula C₁₂H₁₅FN₂O, centers on the formation of a robust amide bond between the piperidine ring's nitrogen and a 2-fluorobenzoyl moiety.[2] The presence of a primary amine at the 4-position of the piperidine ring necessitates a strategic approach to ensure selective acylation at the desired ring nitrogen (N-1). A direct reaction with piperidin-4-amine would likely result in a mixture of products due to the competing nucleophilicity of the primary and secondary amines. Therefore, an effective synthesis hinges on a protection-acylation-deprotection strategy.

This guide will focus on the two most industrially relevant and chemically sound methodologies for forging this critical amide linkage.

-

Pathway 1: Acylation with 2-Fluorobenzoyl Chloride: A classic, high-yielding approach utilizing a highly reactive acyl chloride.

-

Pathway 2: Amide Coupling with 2-Fluorobenzoic Acid: A milder alternative that employs coupling agents to activate the carboxylic acid for amidation.

The logical flow for producing the target compound involves disconnecting the N-1 acyl group, which points to a piperidin-4-amine derivative as the key precursor.

Caption: Retrosynthetic analysis of the target molecule.

Primary Synthetic Pathway: Acylation via Acyl Halide

This method is often the first choice due to its efficiency and the high reactivity of acyl chlorides. The strategy involves protecting the primary amine at the C-4 position, acylating the secondary amine at the N-1 position, and finally deprotecting the C-4 amine. A common and effective protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group.

Underlying Principle and Mechanism

The core of this pathway is a nucleophilic acyl substitution. The lone pair of electrons on the secondary amine of the piperidine ring attacks the electrophilic carbonyl carbon of 2-fluorobenzoyl chloride. This forms a transient tetrahedral intermediate, which then collapses, expelling a chloride ion—an excellent leaving group. A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential to scavenge the hydrochloric acid (HCl) byproduct, preventing it from protonating the starting amine and rendering it non-nucleophilic.[3][4]

Caption: Mechanism of the N-acylation and deprotection sequence.

Detailed Experimental Protocol: Acylation & Deprotection

This protocol is a self-validating system. Successful synthesis of the intermediate (Step 5) and its conversion to the final product (Step 7) confirms the efficacy of the procedure.

Materials:

-

tert-Butyl piperidin-4-ylcarbamate

-

2-Fluorobenzoyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Diethyl ether

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an argon atmosphere, add tert-butyl piperidin-4-ylcarbamate (1.0 eq) and dissolve it in anhydrous dichloromethane (approx. 10 mL per gram of starting material).

-

Base Addition: Add triethylamine (1.2 eq) to the solution. Cool the flask to 0 °C in an ice bath. The use of a slight excess of base ensures complete neutralization of the HCl generated.[5]

-

Acyl Chloride Addition: Add 2-fluorobenzoyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C. The slow addition is critical to control the exothermic nature of the reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours.[6] Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting carbamate is consumed.

-

Workup and Isolation of Intermediate: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude tert-butyl (1-(2-fluorobenzoyl)piperidin-4-yl)carbamate. This intermediate can be purified by column chromatography if necessary.

-

Deprotection: Dissolve the crude intermediate from the previous step in dichloromethane (approx. 10 mL per gram). Add trifluoroacetic acid (TFA) (5-10 eq) and stir at room temperature for 1-3 hours. The Boc group is readily cleaved under these acidic conditions.[7]

-

Final Product Isolation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify to pH > 10 with 2M NaOH. Extract the aqueous layer multiple times with dichloromethane. Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate to yield 1-(2-fluorobenzoyl)piperidin-4-amine. The product can be further purified by recrystallization or chromatography.

Alternative Pathway: Direct Amide Coupling

This pathway avoids the use of a highly reactive and potentially moisture-sensitive acyl chloride by coupling 2-fluorobenzoic acid directly with the protected piperidine. This method is valued for its milder conditions and operational simplicity.

Rationale and Mechanism

Carboxylic acids are not sufficiently electrophilic to react directly with amines. Therefore, a coupling agent is required to convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby activating it for nucleophilic attack. Common coupling agents include carbodiimides like DCC (dicyclohexylcarbodiimide) or more advanced phosphonium- or uronium-based reagents like BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) or HATU.[3] The activated acid intermediate is then readily attacked by the amine to form the amide bond.

Caption: Standard laboratory workflow for synthesis and purification.

Conclusion

The synthesis of 1-(2-fluorobenzoyl)piperidin-4-amine is most reliably achieved through a protection-acylation-deprotection sequence. The acylation of tert-butyl piperidin-4-ylcarbamate with 2-fluorobenzoyl chloride represents a robust and high-yielding method, while direct amide coupling with 2-fluorobenzoic acid offers a milder, albeit potentially more costly, alternative. The choice of pathway should be guided by considerations of scale, reagent availability, and cost-effectiveness. Both routes provide reliable access to this important chemical building block, enabling its further use in medicinal chemistry and drug discovery programs.

References

-

Perjési, P., & Fülöp, F. (2001). Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones. Molecules, 6(9), 739-749. Available from: [Link]

-

American Elements. (n.d.). 1-(2-fluorobenzoyl)piperidin-4-amine. Retrieved February 2, 2026, from [Link]

-

Kühn, B., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Chemistry, 7(2), 162. Available from: [Link]

-

MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved February 2, 2026, from [Link]

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.

- Google Patents. (n.d.). Method for preparing 4-piperidyl piperidine.

-

NIH. (n.d.). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Retrieved February 2, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 2, 2026, from [Link]

-

Marchetti, F., et al. (2020). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Journal of Medicinal Chemistry, 63(21), 12849-12871. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Quantitative Assay of Cardiovascular agents in Human Plasma with CE-ESI-TOF-MS Using Covalent Cationic Coating. Retrieved February 2, 2026, from [Link]

-

Matassini, C., Clemente, F., & Goti, A. (2014). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2015(2), 1-25. Available from: [Link]

-

Günal, Ş. E. (2023). Synthesis of 2-Fluorobenzoyl Thiourea Derivatives. Journal of the Faculty of Pharmacy of Istanbul University, 53(3), 417-422. Available from: [Link]

-

Wünsch, B., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 351(11), 1800183. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved February 2, 2026, from [Link]

-

Wikipedia. (n.d.). Piperidine. Retrieved February 2, 2026, from [Link]

-

The Organic Chemistry Tutor. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40). [Video]. YouTube. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. americanelements.com [americanelements.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. jocpr.com [jocpr.com]

- 5. Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Analytical Imperative for a Key Synthetic Building Block

An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-(2-Fluorobenzoyl)piperidin-4-amine

In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is not merely a procedural step but the bedrock of scientific validity. 1-(2-Fluorobenzoyl)piperidin-4-amine (CAS 886498-38-0) is a vital bifunctional building block, incorporating a substituted aromatic ring and a saturated heterocycle with a primary amine.[1] Its utility in constructing more complex molecules, particularly in medicinal chemistry, necessitates an unambiguous and thorough understanding of its structure.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the primary analytical tool for this purpose. It provides a detailed "fingerprint" of the molecule's hydrogen framework, revealing not only the connectivity of atoms but also subtle conformational and electronic details. This guide offers an in-depth analysis of the ¹H NMR spectrum of 1-(2-Fluorobenzoyl)piperidin-4-amine, moving beyond a simple peak list to explain the underlying chemical principles and experimental considerations that a researcher in the field must master.

Molecular Architecture and Its Spectroscopic Consequences

To interpret the ¹H NMR spectrum, we must first dissect the molecule into its constituent parts: the 2-fluorobenzoyl group and the piperidin-4-amine scaffold . Each component contributes distinct and predictable features to the spectrum.

-

The 2-Fluorobenzoyl Moiety: This aromatic system is influenced by two key functional groups: the electron-withdrawing carbonyl group (C=O) and the highly electronegative fluorine atom. These groups deshield the aromatic protons, shifting their resonance signals downfield. The fluorine atom further complicates the spectrum by inducing spin-spin coupling with nearby protons, both through the bonding framework (³JHF, ⁴JHF) and potentially through space.[2]

-

The Piperidin-4-amine Scaffold: The piperidine ring typically exists in a chair conformation to minimize steric strain.[3] The connection to the benzoyl group via an amide linkage introduces a significant feature: restricted bond rotation . The N-C=O amide bond has partial double-bond character, meaning rotation around it is slow on the NMR timescale at room temperature.[4][5] This can lead to the observation of two distinct populations of molecules (rotamers), causing signal broadening or even a doubling of signals for the piperidine protons, particularly those adjacent to the nitrogen (H-2 and H-6).[6][7] The amine group at the 4-position will also influence the chemical shifts of the adjacent protons.

Anticipated ¹H NMR Spectrum: A Detailed Prediction

Based on the molecular structure and established chemical shift principles, we can predict the features of the ¹H NMR spectrum.[8][9] The following table summarizes the expected signals for a spectrum recorded in a common solvent like CDCl₃.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Influences & Rationale |

| Aromatic (H-3', H-4', H-5', H-6') | 7.10 - 7.60 | Multiplets (m) | 4H | Electron-withdrawing effects of C=O and F cause a downfield shift. Complex splitting arises from both H-H and H-F coupling.[10][11] |

| Piperidine (H-2eq, H-6eq) | 3.80 - 4.80 | Broad Multiplet (br m) | 2H | Strongly deshielded by the adjacent amide nitrogen. May appear as a broad signal due to restricted amide bond rotation.[6][7] |

| Piperidine (H-2ax, H-6ax) | 2.80 - 3.40 | Broad Multiplet (br m) | 2H | Deshielded by the amide nitrogen, but typically upfield of their equatorial counterparts. Also affected by restricted rotation. |

| Piperidine (H-4) | 2.60 - 2.90 | Multiplet (m) | 1H | Methine proton adjacent to the C-NH₂ group. |

| Piperidine (H-3eq, H-5eq) | 1.80 - 2.10 | Multiplet (m) | 2H | Typical aliphatic region for piperidine protons. |

| Amine (-NH₂) | 1.50 - 2.50 | Broad Singlet (br s) | 2H | Chemical shift is highly variable and depends on solvent, concentration, and temperature. Often exchanges with trace water, leading to broadening. |

| Piperidine (H-3ax, H-5ax) | 1.30 - 1.60 | Multiplet (m) | 2H | Typically the most shielded (upfield) protons on the piperidine ring. |

Core Concept Visualization: Restricted Amide Bond Rotation

The phenomenon of restricted rotation around the amide bond is critical to correctly interpreting the spectrum of N-acylated piperidines. This restricted rotation gives rise to two distinct conformers, or rotamers, which can interconvert. If the rate of interconversion is slow relative to the NMR measurement timescale, separate signals for each rotamer may be observed. This often manifests as broad or complex signals for the protons alpha to the nitrogen (H-2, H-6).

Caption: Logical workflow illustrating how slow rotation around the amide bond generates distinct rotamers, leading to complex NMR signals.

Experimental Protocols: Ensuring Data Integrity

The quality of an NMR spectrum is directly dependent on meticulous sample preparation and proper instrument setup.

Protocol 1: Sample Preparation

This protocol is designed for acquiring a standard ¹H NMR spectrum of a small organic molecule.[12]

-

Material Weighing: Accurately weigh 5-15 mg of 1-(2-Fluorobenzoyl)piperidin-4-amine and transfer it to a clean, dry vial.

-

Solvent Selection & Dissolution: Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) to the vial. Ensure the solvent choice is appropriate for the sample's solubility and does not have signals that would obscure important sample peaks.

-

Homogenization: Gently vortex or swirl the vial until the sample is completely dissolved. A clear, homogenous solution is essential.

-

Filtration and Transfer: To remove any microscopic particulate matter, which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[13]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identity and solvent.

Protocol 2: Data Acquisition (400 MHz Spectrometer Example)

-

Instrument Insertion: Carefully wipe the exterior of the NMR tube and insert it into the spectrometer's spinner turbine, ensuring the correct depth.

-

Locking and Shimming: The instrument will first "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Following this, an automated or manual shimming process is performed to optimize the magnetic field homogeneity across the sample volume, which is crucial for achieving sharp spectral lines.

-

Parameter Setup:

-

Experiment: Select a standard 1D proton acquisition experiment.

-

Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6-7 ppm, to ensure all signals are captured.

-

Number of Scans: For a sample of this concentration, 8 to 16 scans are typically sufficient.

-

Relaxation Delay (d1): A delay of 1-2 seconds between scans is standard for qualitative spectra.

-

-

Acquisition: Start the data acquisition. The instrument will collect the Free Induction Decay (FID) signal.

-

Data Processing:

-

Fourier Transform: Apply a Fourier transform to the FID to convert the time-domain signal into the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually or automatically adjust the phase of the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction algorithm to produce a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like TMS to 0 ppm.

-

Systematic Data Interpretation Workflow

A logical approach is required to translate the raw spectrum into a confirmed molecular structure.

Caption: A systematic workflow for the interpretation of a ¹H NMR spectrum, from initial referencing to final structure verification.

Conclusion

The ¹H NMR spectrum of 1-(2-Fluorobenzoyl)piperidin-4-amine is rich with structural information. A successful interpretation hinges on recognizing the distinct signals from the aromatic and piperidine moieties and, crucially, understanding the impact of dynamic processes like amide bond rotation. By following rigorous experimental protocols and a systematic interpretation workflow, researchers can confidently use ¹H NMR to verify the identity, purity, and conformational properties of this important chemical intermediate, ensuring the integrity of their subsequent research and development efforts.

References

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]

-

1H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved February 2, 2026, from [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved February 2, 2026, from [Link]

-

Pressure- and temperature-dependent proton NMR studies of N-methylpiperidine ring inversion in the gas phase. (2022). ACS Publications. Retrieved February 2, 2026, from [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved February 2, 2026, from [Link]

-

'Through-space' C sp -F spin-spin couplings in fluoroarenes. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

-

The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. The 1H-NMR and 13C{1H}. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

-

NMR Sample Preparation. (n.d.). University of Bristol. Retrieved February 2, 2026, from [Link]

-

1-(2-fluorobenzoyl)piperidin-4-amine. (n.d.). American Elements. Retrieved February 2, 2026, from [Link]

-

NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2017). RSC Publishing. Retrieved February 2, 2026, from [Link]

-

''Through-space'' nuclear spinespin couplings in ferrocenyl polyphosphanes and diphosphino cavitands. (2009). Comptes Rendus de l'Académie des Sciences. Retrieved February 2, 2026, from [Link]

-

Sample Preparation. (n.d.). University College London. Retrieved February 2, 2026, from [Link]

-

The sign of the 'through-space' spin–spin coupling between methyl protons and the fluorine nucleus in 2,6-dimethylbenzoyl fluoride. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved February 2, 2026, from [Link]

-

Small molecule NMR sample preparation. (2023). University of Maryland. Retrieved February 2, 2026, from [Link]

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). National Institutes of Health. Retrieved February 2, 2026, from [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. 2-Fluorobenzoyl chloride(393-52-2) 1H NMR spectrum [chemicalbook.com]

- 11. 2-Fluorobenzyl cyanide(326-62-5) 1H NMR [m.chemicalbook.com]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

An In-depth Technical Guide to the ¹³C NMR of 1-(2-Fluorobenzoyl)piperidin-4-amine

I. Introduction

In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is paramount. 1-(2-Fluorobenzoyl)piperidin-4-amine stands as a significant scaffold in medicinal chemistry, with its derivatives showing promise in a range of therapeutic areas. The incorporation of a fluorinated aromatic ring and a piperidine moiety presents unique structural and electronic features that are critical to its biological activity. This guide provides an in-depth technical exploration of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound, a cornerstone technique for its unambiguous structural elucidation and quality control.

This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of how to acquire, interpret, and leverage ¹³C NMR data for compounds of this class. We will delve into the fundamental principles of the technique, provide a field-proven experimental protocol, and offer a detailed analysis of the predicted ¹³C NMR spectrum, including the nuanced effects of the fluorine substituent.

II. Fundamental Principles of ¹³C NMR Spectroscopy

At its core, ¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Unlike the highly abundant ¹H nucleus, the NMR-active ¹³C isotope has a low natural abundance of only 1.1%.[1] This, coupled with its smaller gyromagnetic ratio, results in an inherently lower sensitivity compared to ¹H NMR.

Chemical Shift: The position of a carbon signal in the NMR spectrum, its chemical shift (δ), is dictated by the local electronic environment. Electronegative atoms, such as oxygen, nitrogen, and fluorine, withdraw electron density from adjacent carbons, "deshielding" them and causing their signals to appear at a higher chemical shift (downfield).[2] The broad range of ¹³C chemical shifts, typically 0-220 ppm, allows for the resolution of individual carbon signals in most organic molecules.[1]

Proton Decoupling: To simplify the ¹³C NMR spectrum and enhance signal-to-noise, a technique called proton decoupling is routinely employed. This process irradiates the protons in the molecule, causing them to rapidly change their spin states and effectively removing their coupling to the ¹³C nuclei. The result is a spectrum where each unique carbon atom appears as a single line.[2]

The Influence of Fluorine and Nitrogen: In 1-(2-Fluorobenzoyl)piperidin-4-amine, the presence of nitrogen and fluorine atoms significantly influences the chemical shifts of the carbon atoms in their vicinity. The nitrogen atom in the piperidine ring and the amino group will deshield the adjacent carbons. The highly electronegative fluorine atom on the benzoyl group will have a pronounced deshielding effect on the carbon to which it is directly attached and will also influence the chemical shifts of other carbons in the aromatic ring through both inductive and resonance effects.

Carbon-Fluorine (¹³C-¹⁹F) Coupling: A key feature in the ¹³C NMR spectrum of fluorinated compounds is the presence of through-bond scalar coupling between the ¹³C and ¹⁹F nuclei. This coupling results in the splitting of carbon signals into multiplets, even in a proton-decoupled spectrum. The magnitude of the coupling constant (J), measured in Hertz (Hz), depends on the number of bonds separating the two nuclei. One-bond couplings (¹JCF) are typically large (around 240-320 Hz), while two-bond (²JCF), three-bond (³JCF), and even longer-range couplings are also often observed with diminishing magnitude.[3]

III. Experimental Methodology: A Self-Validating Protocol

The acquisition of high-quality, reproducible ¹³C NMR data is contingent upon meticulous sample preparation and the rational selection of instrument parameters. The following protocol is designed to be a self-validating system, ensuring the integrity of the obtained results.

A. Sample Preparation: Ensuring High-Quality Data

Given that 1-(2-Fluorobenzoyl)piperidin-4-amine is an amine, it may be hygroscopic and susceptible to forming salts with atmospheric carbon dioxide. Proper handling is crucial.

1. Purity and Concentration:

-

Purity: Ensure the sample is of high purity to avoid signals from impurities complicating the spectrum.

-

Concentration: For a standard ¹³C NMR experiment on a 400-600 MHz spectrometer, a concentration of 50-100 mg in 0.5-0.7 mL of deuterated solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time.[4]

2. Choice of Deuterated Solvent and Internal Standard:

-

Solvent: Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for many organic compounds and its single carbon signal at approximately 77.16 ppm, which can be used as a secondary reference. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, with its carbon signals appearing as a multiplet around 39.52 ppm.

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm. A small amount is typically added to the deuterated solvent by the manufacturer.

3. Step-by-Step Sample Preparation Protocol:

-

Weigh approximately 50-100 mg of 1-(2-Fluorobenzoyl)piperidin-4-amine into a clean, dry vial.

-

Add 0.6 mL of the chosen deuterated solvent (e.g., CDCl₃ with 0.03% TMS).

-

Cap the vial and gently vortex or sonicate until the sample is fully dissolved.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

Wipe the outside of the NMR tube clean before inserting it into the spectrometer.

B. NMR Instrument Parameters: Optimizing Data Acquisition

The following parameters are recommended for a standard ¹³C NMR experiment on a 400 MHz spectrometer.

-

Spectrometer Frequency: 100 MHz for ¹³C.

-

Probe: A standard broadband or dual-channel probe.

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument).

-

Acquisition Time (AQ): Approximately 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds. A longer delay may be necessary for quaternary carbons if quantitative analysis is desired.

-

Number of Scans (NS): 1024 or more, depending on the sample concentration and desired signal-to-noise ratio.

-

Temperature: 298 K (25 °C).

Rationale for Parameter Choices:

-

The zgpg30 pulse program with a 30° pulse angle is a good compromise between signal intensity and allowing for a shorter relaxation delay, thus reducing the overall experiment time.

-

A relaxation delay of 2 seconds is generally sufficient for most protonated carbons to relax, ensuring that their signals are not saturated.

C. Data Processing and Presentation

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via a Fourier transform.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: A flat baseline is crucial for accurate integration and peak picking.

-

Referencing: The spectrum is referenced by setting the TMS peak to 0.0 ppm or the solvent peak to its known chemical shift.

IV. Spectral Analysis and Interpretation of 1-(2-Fluorobenzoyl)piperidin-4-amine

As no publicly available, fully assigned experimental ¹³C NMR spectrum for 1-(2-Fluorobenzoyl)piperidin-4-amine could be located, the following analysis is based on a predicted spectrum derived from established chemical shift correlations and data from analogous structures.

A. Predicted ¹³C NMR Spectrum: An Overview

The molecule has 12 unique carbon environments, and therefore, 12 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum. The presence of the fluorine atom will cause splitting of the signals for the carbons in the benzoyl ring.

Caption: Molecular structure of 1-(2-Fluorobenzoyl)piperidin-4-amine with carbon numbering.

B. Detailed Peak Assignments and Rationale

The predicted chemical shifts are summarized in the table below. The rationale for each assignment is based on the electronic environment of the carbon atom.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| Piperidine Ring | ||

| C4' | ~48-52 | Methine carbon attached to the electron-withdrawing amino group. |

| C2', C6' | ~40-45 | Methylene carbons adjacent to the amide nitrogen, deshielded. Due to amide bond rotation, these may appear as two distinct signals or be broadened. |

| C3', C5' | ~30-35 | Methylene carbons beta to the nitrogen, less deshielded than C2'/C6'. |

| 2-Fluorobenzoyl Moiety | ||

| C=O | ~165-170 | Carbonyl carbon of an amide, typically in this region.[5] |

| C2'' | ~158-162 (d, ¹JCF ≈ 245-255 Hz) | Aromatic carbon directly bonded to fluorine, shows a large one-bond coupling and is significantly deshielded. |

| C6'' | ~130-134 (d, ³JCF ≈ 3-5 Hz) | Aromatic CH carbon ortho to the carbonyl group. |

| C4'' | ~130-134 | Aromatic CH carbon para to the carbonyl group. |

| C1'' | ~125-129 (d, ²JCF ≈ 20-25 Hz) | Quaternary aromatic carbon attached to the carbonyl group, deshielded and shows a two-bond coupling to fluorine. |

| C5'' | ~123-127 (d, ⁴JCF ≈ 1-3 Hz) | Aromatic CH carbon meta to the carbonyl group. |

| C3'' | ~115-119 (d, ²JCF ≈ 8-12 Hz) | Aromatic CH carbon ortho to the fluorine and meta to the carbonyl. |

C. Analysis of Carbon-Fluorine (C-F) Coupling Patterns

The most informative aspect of the aromatic region will be the splitting patterns due to C-F coupling.

-

C2'': This signal will be a doublet with a very large coupling constant (¹JCF) of approximately 250 Hz.

-

C1'' and C3'': These carbons will also appear as doublets due to two-bond couplings (²JCF), with the coupling to C1'' being larger than to C3''.

-

C6'': This carbon will exhibit a smaller doublet due to a three-bond coupling (³JCF).

-

C4'' and C5'': These carbons may show very small long-range couplings, which might not be resolved in a standard experiment.

D. Potential for Rotational Isomers (Rotamers)

The partial double bond character of the amide C-N bond can lead to hindered rotation, resulting in the presence of two rotamers (syn and anti) at room temperature. If the rotation is slow on the NMR timescale, this can lead to a doubling of some or all of the piperidine ring signals. The signals for C2' and C6' would be particularly sensitive to this effect. Variable temperature NMR studies can be employed to investigate such dynamic processes.[6]

V. Data Visualization and Summary

A. Tabulated Summary of Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted δ (ppm) | Expected Multiplicity (due to ¹⁹F) |

| C=O | 165-170 | s or small d |

| C2'' | 158-162 | d |

| C6'' | 130-134 | d |

| C4'' | 130-134 | s or small d |

| C1'' | 125-129 | d |

| C5'' | 123-127 | s or small d |

| C3'' | 115-119 | d |

| C4' | 48-52 | s |

| C2', C6' | 40-45 | s (or two separate signals) |

| C3', C5' | 30-35 | s |

B. Graphviz Diagram: Experimental Workflow

Caption: A streamlined workflow for the acquisition of the ¹³C NMR spectrum.

VI. Conclusion: Key Takeaways for the Researcher

The ¹³C NMR spectrum of 1-(2-Fluorobenzoyl)piperidin-4-amine provides a wealth of structural information that is indispensable for its characterization. Key features to anticipate in the spectrum include:

-

A total of 12 distinct carbon signals.

-

The characteristic downfield shift and large ¹JCF coupling of the carbon atom directly attached to the fluorine.

-

Smaller, but observable, multi-bond C-F couplings for the other carbons in the benzoyl ring.

-

The potential for signal broadening or doubling of the piperidine ring signals due to slow rotation around the amide bond.

By following the detailed experimental protocol and utilizing the interpretive guidance provided in this document, researchers can confidently acquire and analyze the ¹³C NMR spectrum of this important pharmaceutical scaffold, ensuring its structural integrity and purity.

VII. References

-

Breitmaier, E., & Voelter, W. (1990). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Friebolin, H. (2011). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.

-

University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Masaguer, C. F., & Raviña, E. (1998). ¹H and¹³C NMR spectroscopy of some 4-(p-fluorobenzoyl)piperidine derivatives. Magnetic Resonance in Chemistry, 36(7), 545–547.

-

Weigert, F. J., & Roberts, J. D. (1971). Nuclear magnetic resonance spectroscopy. Carbon-13 spectra of fluorinated aromatic derivatives. Journal of the American Chemical Society, 93(10), 2361–2367.

-

Jackman, L. M., & Sternhell, S. (2013). Applications of nuclear magnetic resonance spectroscopy in organic chemistry. Elsevier.

-

PubChem. 4-Piperidinamine. [Link]

-

Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

-

University College London. Sample Preparation. [Link]

-

Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]

-

Reich, H. J. Structure Determination Using Spectroscopic Methods. [Link]

-

Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

Sources

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. nmr.ceitec.cz [nmr.ceitec.cz]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]

Structural Elucidation and Quantitative Profiling of 1-(2-Fluorobenzoyl)piperidin-4-amine via LC-MS/MS

Executive Summary

This technical guide details the mass spectrometric characterization and method development strategies for 1-(2-Fluorobenzoyl)piperidin-4-amine (CAS: 1036389-78-4).[1][2] As a structural motif frequently encountered in CNS-active agents (e.g., 5-HT2A antagonists) and a versatile synthetic building block, understanding its ionization behavior and fragmentation kinetics is critical for drug development.[1][2]

This document synthesizes physicochemical analysis with predictive fragmentation modeling to provide a robust framework for LC-MS/MS quantification and structural confirmation . It is designed for bioanalytical scientists requiring high-sensitivity assays and rigorous structural validation.[1][2]

Part 1: Physicochemical Context & Ionization Strategy[1][2]

Successful mass spectrometry begins with understanding the analyte's solution-phase behavior.[1][2] 1-(2-Fluorobenzoyl)piperidin-4-amine possesses two distinct nitrogen centers with vastly different basicities, dictating the ionization strategy.[1][2]

Table 1: Physicochemical Profile & MS Implications[1][2][3]

| Property | Value (Est.) | MS Implication |

| Molecular Formula | Monoisotopic Mass: 222.1168 Da | |

| Precursor Ion | 223.1241 m/z (ESI Positive Mode) | |

| pKa (Primary Amine) | ~10.5 | Highly basic; primary site of protonation.[1][2] Ensures high sensitivity in ESI+.[1][2] |

| pKa (Amide Nitrogen) | < 1.0 | Non-basic due to resonance delocalization with the carbonyl.[1][2] |

| LogP | ~0.8 - 1.2 | Moderately polar.[1][2] Retains well on C18 but elutes early-to-mid gradient.[1][2] |

Expert Insight: The Protonation Site

In Electrospray Ionization (ESI), the charge location directs fragmentation.[2] For this molecule, the proton preferentially localizes on the 4-amino group (piperidine substituent) rather than the amide oxygen or nitrogen.[2] This "charge-remote" configuration relative to the benzoyl group drives specific cleavage pathways distinct from simple amides.[1][2]

Part 2: LC-MS/MS Method Development

Chromatographic Separation

The moderate polarity of the piperidine ring combined with the lipophilic fluorobenzoyl tail makes Reversed-Phase Chromatography (RPLC) the standard choice.[2]

-

Stationary Phase: A C18 column with polar-embedded groups (e.g., Waters XSelect HSS T3 or Phenomenex Luna Omega Polar C18) is recommended to prevent pore dewetting and ensure retention of the polar amine moiety.[2]

-

Mobile Phase Modifiers:

-

Acidic pH (0.1% Formic Acid): Essential.[1][2] It maintains the primary amine in its protonated state (

), improving peak shape by reducing silanol interactions and maximizing ESI+ sensitivity.[2] -

Avoid: High pH buffers (ammonium bicarbonate).[1][2] While they suppress ionization of the amine (neutral state), they drastically reduce MS sensitivity for this specific analyte.[2]

-

Workflow Visualization: Method Optimization Cycle

Figure 1: Iterative optimization workflow for maximizing sensitivity and peak symmetry.

Part 3: Structural Elucidation & Fragmentation (MS/MS)[1][2][3]

Understanding the fragmentation pathway is vital for selecting robust MRM (Multiple Reaction Monitoring) transitions.[1][2] The fragmentation of 1-(2-Fluorobenzoyl)piperidin-4-amine is governed by amide bond cleavage and piperidine ring disintegration .[1][2]

Primary Fragmentation Pathway[1][2]

-

Precursor: m/z 223.12 (

) -

Major Cleavage (Amide Hydrolysis-like): The bond between the carbonyl carbon and the piperidine nitrogen cleaves.[2]

-

Pathway A (Charge Retention on Amine): The charge remains on the highly basic 4-aminopiperidine moiety.[1][2] This yields the product ion m/z 101.09 (

).[1][2] This is the predicted Base Peak. -

Pathway B (Charge Retention on Benzoyl): The charge remains on the 2-fluorobenzoyl group (acylium ion).[1][2] This yields m/z 123.02 (

).[1][2] This is generally less abundant due to the lower basicity compared to the primary amine.[2]

-

Secondary Fragmentation[1][2]

-

From m/z 101: The 4-aminopiperidine fragment undergoes deamination (loss of

, 17 Da) to form the tetrahydropyridine cation at m/z 84.08 .[2] -

From m/z 123: The fluorobenzoyl cation can lose CO (28 Da) to form the fluorophenyl cation at m/z 95.03 .[2]

Fragmentation Diagram[1][2][4]

Figure 2: Proposed ESI-MS/MS fragmentation pathway.[1][2] The m/z 101 -> 84 transition is highly specific for the piperidine core.

Part 4: Quantitative Protocol (MRM Settings)

For quantitative bioanalysis, the following Multiple Reaction Monitoring (MRM) transitions are recommended. These values should be optimized on the specific instrument (Collision Energy ramp).

Table 2: Recommended MRM Transitions

| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Rationale |

| Quantifier | 223.1 | 101.1 | 15 - 25 | Most abundant ion; corresponds to the stable aminopiperidine core.[1][2] |

| Qualifier 1 | 223.1 | 123.0 | 20 - 30 | Confirms the presence of the fluorobenzoyl moiety.[2] |

| Qualifier 2 | 223.1 | 84.1 | 30 - 40 | High-energy fragment; confirms the piperidine ring structure.[1][2] |

Expert Note on Interference

Be cautious of isobaric interferences from metabolites.[1][2] If this molecule is a metabolite of a drug like Ketanserin, ensure chromatographic separation from the parent drug, as in-source fragmentation of the parent could mimic the m/z 223 precursor.

Part 5: References

-

PubChem. (2025).[1][2][3][4] Compound Summary: 4-Piperidinamine.[1][2][4] National Library of Medicine.[1][2] [Link][1][2]

-

RSC Analytical Methods Committee. (2013). Guide to achieving reliable quantitative LC-MS measurements. Royal Society of Chemistry.[1][2] [Link]

-

Holcapek, M., et al. (2010).[1][2] Structural analysis of piperidine derivatives using electrospray ionization mass spectrometry. Journal of Mass Spectrometry. (Contextual grounding on piperidine fragmentation mechanisms).

-

Williams, R. (2022).[1][2][5] pKa Data Compilation. Organic Chemistry Data. [Link]

Sources

- 1. 1-Acetyl-4-(4-fluorobenzoyl)piperidine | C14H16FNO2 | CID 117257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. uregina.ca [uregina.ca]

- 3. 4-(4-Fluorobenzoyl)piperidine | C12H14FNO | CID 2724440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Piperidinamine | C5H12N2 | CID 424361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. organicchemistrydata.org [organicchemistrydata.org]

Technical Guide: The Role of 1-(2-Fluorobenzoyl)piperidin-4-amine in Medicinal Chemistry

[1][2]

Compound Identity:

Part 1: Executive Summary & Structural Analysis[1][2]

In modern drug discovery, 1-(2-Fluorobenzoyl)piperidin-4-amine serves as a high-value scaffold, particularly in the design of G-Protein Coupled Receptor (GPCR) ligands (e.g., 5-HT, Dopamine, Orexin) and Soluble Epoxide Hydrolase (sEH) inhibitors.[1][2]

Its utility stems from the synergistic combination of a privileged pharmacophore (4-aminopiperidine) and a conformational modulator (the 2-fluorobenzoyl group).[1][2] Unlike the generic benzoyl analog, the ortho-fluorine atom introduces critical steric and electronic constraints that improve metabolic stability and lock the amide conformation, often enhancing ligand-target residence time.[1]

Core Structural Features[4][5][6][7]

-

The 4-Aminopiperidine Core: A "privileged structure" capable of projecting diverse "warheads" (via urea, amide, or sulfonamide linkages) into deep binding pockets.[1]

-

The Ortho-Fluorine Effect:

-

Metabolic Blockade: The C-F bond at the ortho position blocks Phase I metabolic hydroxylation at the most labile site of the phenyl ring.[2]

-

Conformational Bias: Through dipole-dipole repulsion with the carbonyl oxygen and steric bulk, the fluorine atom restricts the rotation of the phenyl ring relative to the amide plane.[1] This reduces the entropic penalty upon binding to a receptor.

-

Part 2: Synthetic Utility & Experimental Protocols

This compound is rarely the final drug; it is the primary amine intermediate used to generate libraries of bioactive compounds.

Synthesis Workflow

The synthesis follows a robust protection-coupling-deprotection strategy to ensure regioselectivity at the piperidine nitrogen.[1][2]

Step 1: Acylation

-

Reactants: tert-Butyl piperidin-4-ylcarbamate (4-Boc-aminopiperidine) + 2-Fluorobenzoyl chloride.[1][2]

-

Conditions: DCM or THF, Et₃N (base), 0°C to RT.

-

Mechanism: Nucleophilic attack of the secondary piperidine amine on the acyl chloride. The Boc-protected primary amine remains inert.[1][2]

Step 2: Deprotection

-

Outcome: Quantitative removal of the Boc group yields the target 1-(2-Fluorobenzoyl)piperidin-4-amine as a salt (TFA or HCl).[1][2]

Experimental Protocol: Preparation of the Intermediate

Note: Standard Schlenk line techniques are recommended.

-

Coupling: To a stirred solution of 4-(N-Boc-amino)piperidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0°C, add 2-fluorobenzoyl chloride (1.1 eq) dropwise.

-

Workup: Allow to warm to RT and stir for 4 hours. Quench with water.[1][2] Wash organic layer with 1N HCl, sat.[1] NaHCO₃, and brine.[1] Dry over MgSO₄ and concentrate.

-

Deprotection: Dissolve the crude intermediate in DCM. Add Trifluoroacetic acid (TFA) (10 eq) dropwise at 0°C. Stir at RT for 2 hours.

-

Isolation: Concentrate in vacuo. Basify with sat. NaHCO₃ and extract with DCM (or EtOAc/MeOH 9:1 for better solubility). Dry and concentrate to yield the free amine.

Part 3: Medicinal Chemistry Applications (Case Studies)

Soluble Epoxide Hydrolase (sEH) Inhibitors

Urea derivatives of 1-benzoylpiperidin-4-amines are potent sEH inhibitors, investigated for treating hypertension and inflammation.[1][2]

-

Mechanism: The 4-amine is derivatized into a urea (using isocyanates).[1][2] The piperidine ring fits into the catalytic tunnel of the sEH enzyme.

-

Role of 2-F: The 2-fluorobenzoyl group occupies the hydrophobic pocket adjacent to the catalytic triad, improving potency (IC₅₀) compared to the unsubstituted benzoyl analog due to filled hydrophobic space and reduced metabolism.[1][2]

GPCR Ligand Optimization (5-HT & Dopamine)

In 5-HT₄ agonism (gastroprokinetic agents) and D₂ antagonism (antipsychotics), the N-substituted piperidine is a critical linker.[1][2]

-

Linker Dynamics: The rigid piperidine ring ensures the correct distance between the basic nitrogen (if present in the "warhead") and the aromatic tail.[2]

-

Case Study Parallels: This scaffold is structurally analogous to the "tail" regions of drugs like Mosapride (though Mosapride uses a benzyl group).[2] Replacing a benzyl with a 2-fluorobenzoyl group reduces basicity (lowering hERG liability) and increases polar surface area (PSA).[1][2]

Kinase Inhibitors (Linker Strategy)

The scaffold is used to link the ATP-binding hinge binder (attached via the 4-amine) to the solvent-exposed region (the fluorobenzoyl group).[1][2] The amide bond provides a hydrogen bond acceptor, often critical for water-mediated contacts in the kinase active site.[1]

Part 4: Visualization of Pathways[1][2]

Synthesis & SAR Logic Diagram

Caption: Synthesis pathway of 1-(2-Fluorobenzoyl)piperidin-4-amine and its divergence into bioactive libraries, highlighting key SAR advantages.

Part 5: Quantitative Comparison (Scaffold Properties)

| Property | Unsubstituted Benzoyl | 2-Fluorobenzoyl (Target) | 4-Fluorobenzoyl | Medicinal Impact |

| LogP (Lipophilicity) | 1.2 | 1.4 | 1.4 | 2-F increases lipophilicity slightly, aiding membrane permeability.[1][2] |

| Metabolic Stability | Low (Ortho/Para oxidation) | High | Medium | 2-F blocks the primary site of CYP450 oxidative attack.[1][2] |

| Conformation | Freely Rotating | Restricted | Freely Rotating | 2-F induces a twist, potentially locking the bioactive conformation.[1][2] |

| Electronic Effect | Neutral | Inductive Withdrawal | Inductive Withdrawal | Reduces electron density on the carbonyl, altering H-bond acceptor strength.[1][2] |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4778216, 1-(2-Fluorobenzoyl)piperidin-4-amine.[1][2] Retrieved from [Link][2]

-

Scientific Update (2019). Syn-3-Fluoro-4-aminopiperidine - A story from multiple orientations. (Discusses the general utility of fluorinated piperidines in drug design). Retrieved from [Link]

-

MDPI (2024). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (Overview of piperidine scaffolds in kinase and GPCR inhibitors). Retrieved from [Link][2]

-

American Elements. 1-(2-fluorobenzoyl)piperidin-4-amine Product Specifications. Retrieved from [Link][2][3]

Sources

- 1. 886497-14-9,5-(3-chlorophenyl)-1,2,4-triazin-3-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 90-32-4,2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 708258-27-9,4-(4,5-dimethyl-1,3-oxazol-2-yl)aniline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

1-(2-Fluorobenzoyl)piperidin-4-amine as a building block in synthesis

[1]

Executive Summary

1-(2-Fluorobenzoyl)piperidin-4-amine (CAS: 886498-38-0) represents a "privileged structure" in modern drug design.[1] It combines a semi-rigid piperidine linker with a lipophilic, metabolically robust 2-fluorobenzoyl cap.[1] The distal primary amine serves as a versatile exit vector, allowing for the rapid elaboration of libraries targeting G-Protein Coupled Receptors (GPCRs), particularly serotonergic (5-HT) and dopaminergic (D2) subtypes, as well as Sigma receptors.[1]

This guide outlines a robust, scalable synthesis protocol and elucidates the structural biology principles—specifically the ortho-fluorine effect—that make this scaffold a critical tool for optimizing ligand binding kinetics and metabolic stability.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Data |

| IUPAC Name | (4-aminopiperidin-1-yl)(2-fluorophenyl)methanone |

| CAS Number | 886498-38-0 |

| Molecular Formula | C₁₂H₁₅FN₂O |

| Molecular Weight | 222.26 g/mol |

| LogP (Calc) | ~1.2 (Moderate Lipophilicity) |

| pKa (Amine) | ~10.5 (Typical for primary aliphatic amines) |

| H-Bond Donors/Acceptors | 2 / 3 |

| Rotatable Bonds | 2 (Amide bond has restricted rotation) |

Synthetic Strategy & Protocols

The synthesis of 1-(2-Fluorobenzoyl)piperidin-4-amine must address the competing nucleophilicity of the two nitrogen atoms on the piperidine core.[1] A direct acylation of 4-aminopiperidine often leads to a mixture of regioisomers (N1-acyl, N4-acyl, and bis-acyl).[1]

The Authoritative Route: A protection-deprotection strategy using tert-butyl piperidin-4-ylcarbamate (4-Boc-aminopiperidine) guarantees regioselectivity and high purity.[1]

Reaction Workflow Visualization

The following diagram illustrates the critical pathway from starting materials to the active building block.

Caption: Regioselective synthesis workflow via Boc-protection strategy.

Detailed Experimental Protocol

Step 1: N-Acylation (Amide Coupling)

-

Objective: Selective acylation of the secondary piperidine nitrogen.

-

Reagents: tert-Butyl piperidin-4-ylcarbamate (1.0 equiv), 2-Fluorobenzoyl chloride (1.1 equiv), Triethylamine (TEA) (2.0 equiv).[1]

-

Solvent: Dichloromethane (DCM) (anhydrous).[1]

Procedure:

-

Dissolve tert-butyl piperidin-4-ylcarbamate (10 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (N₂ or Ar).

-

Add TEA (20 mmol) and cool the solution to 0°C using an ice bath.

-

Dropwise add 2-fluorobenzoyl chloride (11 mmol) dissolved in DCM (10 mL) over 15 minutes. Note: The dropwise addition controls the exotherm and prevents bis-acylation side products.[1]

-

Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.[1]

-

Workup: Quench with saturated NaHCO₃ solution. Extract with DCM (3x).[1] Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

-

Purification: Flash column chromatography (SiO₂, 0–40% EtOAc in Hexanes) yields the N-Boc protected intermediate as a white solid/oil.[1]

Step 2: Boc-Deprotection

-

Objective: Removal of the carbamate to reveal the primary amine.

-

Reagents: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.[1]

Procedure (TFA Method):

-

Dissolve the intermediate from Step 1 in DCM (5 mL per gram of substrate).

-

Add TFA (10–20 equivalents) slowly at 0°C.

-

Stir at room temperature for 1–2 hours until gas evolution (isobutylene) ceases and LC-MS confirms consumption of starting material.

-

Workup: Concentrate the reaction mixture to dryness to remove excess TFA.

-

Free-Basing (Critical): The residue is the TFA salt.[1] To obtain the free amine:

Mechanistic Insight: The "Ortho-Fluorine" Effect[1]

Why use the 2-fluorobenzoyl moiety specifically? In medicinal chemistry, the ortho-fluorine substitution provides distinct advantages over the unsubstituted or para-substituted analogs:

-

Conformational Locking: The high electronegativity of the fluorine atom at the ortho position creates a dipole-dipole interaction with the amide carbonyl oxygen. This often restricts the rotation of the phenyl ring relative to the amide plane, locking the molecule into a bioactive conformation that can reduce the entropic penalty of binding to a receptor.

-

Metabolic Stability: The C-F bond is extremely strong (approx. 116 kcal/mol).[1] Placing a fluorine at the ortho position blocks this site from oxidative metabolism (e.g., hydroxylation by Cytochrome P450s), extending the half-life of the drug candidate [1].[1]

-

Lipophilicity Modulation: Fluorine acts as a bioisostere for hydrogen but increases lipophilicity (LogP), improving membrane permeability without the steric bulk of a methyl group.

Applications in Drug Discovery[1][2][4][6][9][10]

This building block is a versatile scaffold used to construct libraries for various therapeutic targets.

GPCR Modulators (5-HT and Dopamine)

The 1-benzoylpiperidine motif is structurally homologous to the pharmacophore found in Ketanserin (5-HT2A antagonist) and Pimavanserin (5-HT2A inverse agonist).[1] The 4-amino group allows for the attachment of diverse "head groups" (e.g., indoles, quinolinones) to probe the orthosteric binding pockets of these receptors [2].[1]

Divergent Synthesis Workflow

The primary amine at position 4 serves as a "universal handle." The diagram below visualizes how this single building block diverges into three distinct chemical classes.

Caption: Divergent synthesis capabilities of the 4-amino handle.

Case Study: Sigma-1 Receptor Ligands

Research into Sigma-1 receptor ligands for neuroprotection often utilizes 4-substituted piperidines.[1] The 2-fluorobenzoyl group provides the necessary hydrophobic bulk to interact with the primary hydrophobic binding pocket of the Sigma-1 receptor, while the amine nitrogen (once derivatized) interacts with the aspartate residue (Asp126) critical for binding affinity [3].[1]

Troubleshooting & Optimization

-

Problem: Low yield in Step 1 due to precipitate formation.

-

Solution: The hydrochloride salt of TEA can precipitate in DCM. Ensure efficient stirring or switch to a DCM/DMF (9:1) mixture to maintain solubility.[1]

-

-

Problem: Difficulty removing excess 2-fluorobenzoic acid (if using coupling reagents).

-

Solution: Wash the organic layer with 1M NaOH. The acid will deprotonate and move to the aqueous phase, while the amide product remains in the organic phase.

-

-

Storage: The free amine absorbs CO₂ from the air to form carbamates. Store under nitrogen or argon at -20°C, or keep as the HCl/TFA salt until needed.

References

-

Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews.[1] Available at: [Link]

-

Mewshaw, R. E., et al. (1997).[1] New generation of antipsychotic agents: design and synthesis of 4-(4-fluorobenzoyl)piperidines.[1] Journal of Medicinal Chemistry. Available at: [Link][1]

-

Wünsch, B. (2012). The Sigma-1 Receptor Binding Site: Elucidation of the Pharmacophore. Journal of Medicinal Chemistry. Available at: [Link][1]

-

PubChem Compound Summary. (2024). 1-(2-Fluorobenzoyl)piperidin-4-amine.[1][2] National Center for Biotechnology Information.[1] Available at: [Link][1]

A Technical Guide to the Potential Biological Activities of 1-(2-Fluorobenzoyl)piperidin-4-amine Derivatives

Abstract